molecular formula C7H10O4 B13456701 Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B13456701
M. Wt: 158.15 g/mol
InChI Key: JUUGERFXNBPITC-UHFFFAOYSA-N
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Description

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate is a chemical compound with the molecular formula C8H12O3. It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexene oxide with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium catalyst; conducted under atmospheric or slightly elevated pressure.

    Substitution: Sodium methoxide; reactions usually occur in methanol or ethanol as solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various esters depending on the nucleophile used.

Mechanism of Action

The mechanism by which methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate

InChI

InChI=1S/C7H10O4/c1-9-6(8)7-4-10-3-2-5(7)11-7/h5H,2-4H2,1H3

InChI Key

JUUGERFXNBPITC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12COCCC1O2

Origin of Product

United States

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